molecular formula C8H18O B14483384 3-Heptanol, 2-methyl-, (S)- CAS No. 66283-22-5

3-Heptanol, 2-methyl-, (S)-

Cat. No.: B14483384
CAS No.: 66283-22-5
M. Wt: 130.23 g/mol
InChI Key: QGVFLDUEHSIZIG-QMMMGPOBSA-N
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Description

3-Heptanol, 2-methyl-, (S)- is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a secondary carbon atom. The compound is chiral, and the (S)- designation indicates the specific stereoisomer of the molecule. This compound is also known by other names such as 2-Methyl-3-heptanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Heptanol, 2-methyl-, (S)- can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 2-methyl-3-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of 3-Heptanol, 2-methyl-, (S)- may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Heptanol, 2-methyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed

    Oxidation: 2-Methyl-3-heptanone

    Reduction: 3-Heptanol, 2-methyl-, (S)-

    Substitution: Alkyl chlorides

Mechanism of Action

The mechanism of action of 3-Heptanol, 2-methyl-, (S)- depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Heptanol, 2-methyl-, (S)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereoisomer may exhibit different reactivity and biological activity compared to its other isomers .

Properties

CAS No.

66283-22-5

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(3S)-2-methylheptan-3-ol

InChI

InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3/t8-/m0/s1

InChI Key

QGVFLDUEHSIZIG-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@@H](C(C)C)O

Canonical SMILES

CCCCC(C(C)C)O

Origin of Product

United States

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